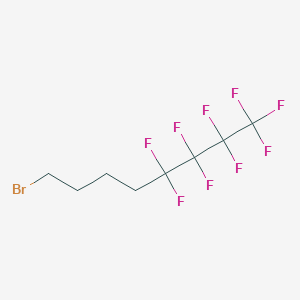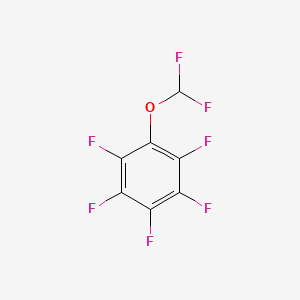
Ruthenium(III)-DPM
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mécanisme D'action
Target of Action
Ruthenium(III)-DPM, also known as Runat-BI, is a ruthenium-based compound that has shown promising activity against various cancer types . The primary targets of this compound are cancer cells, particularly those with high growth rates . It has been found to be selective for tumoral cells, showing little effect on non-tumoral ones .
Mode of Action
The mode of action of this compound is believed to be related to DNA synthesis . The compound interacts with its targets, leading to a disturbance of the cellular redox balance . This results in the induction of G2/M cell cycle arrest, blockage of DNA synthesis, and induction of apoptosis via the mitochondrial pathway . Additional mechanisms likely play a role in its selectivity for several cancer cell lines .
Biochemical Pathways
This compound affects several biochemical pathways. It induces apoptosis via a mitochondrial pathway . The compound also seems to be involved in cell apoptosis through the release of reactive oxygen species (ROS) intracellularly . Furthermore, it has been suggested that the compound may induce ER stress, as different factors are highly upregulated on the protein level .
Result of Action
The result of the action of this compound is the significant reduction of tumor growth and migration in certain cancer cell lines . It has been found to increase the expression of the proapoptotic genes BAX and CASPASE-3 . Moreover, it has been shown to induce autophagy-dependent cell apoptosis via mitochondrial dysfunction and ROS accumulation .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, the compound’s action is believed to be enhanced in the hypoxic environment within cancer cells . Additionally, the compound’s interaction with the cell membrane may play a role in its molecular mechanism of action . Small structural differences in the metal ligands may lead to different outcomes . Furthermore, an increase in the dipole potential was observed for the cancer cell membrane model, while no alteration was detected on the non-cancer plasma membrane model .
Analyse Biochimique
Biochemical Properties
Ruthenium(III)-DPM is known to interact with various biomolecules, including enzymes and proteins . These interactions can influence biochemical reactions within cells. For instance, some ruthenium complexes have been found to interact with DNA, leading to changes in gene expression .
Cellular Effects
This compound can have profound effects on cellular processes. It has been observed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, certain ruthenium complexes have been found to induce apoptosis in cancer cells .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. This can include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, some ruthenium complexes have been found to release reactive oxygen species intracellularly, indicating their involvement in cell apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. This could include any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It can interact with transporters or binding proteins, and can also affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound can affect its activity or function. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Ruthenium(III)-DPM can be synthesized through various methods. One common approach involves the reaction of ruthenium(III) chloride with dipyridylamine in an appropriate solvent, such as ethanol or acetonitrile. The reaction typically occurs under reflux conditions, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as column chromatography and crystallization are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: Ruthenium(III)-DPM undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, it can be oxidized to higher oxidation states using strong oxidizing agents like sodium metaperiodate . Reduction reactions can convert it to lower oxidation states, often using reducing agents such as hydrogen gas .
Common Reagents and Conditions:
Oxidation: Sodium metaperiodate, potassium permanganate.
Reduction: Hydrogen gas, sodium borohydride.
Substitution: Ligand exchange reactions with other amines or phosphines.
Major Products Formed:
Oxidation: Ruthenium(IV) oxide.
Reduction: Ruthenium(II) complexes.
Substitution: Various ruthenium complexes with different ligands.
Applications De Recherche Scientifique
Ruthenium(III)-DPM has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various organic reactions, including hydrogenation and oxidation reactions.
Medicine: Research is ongoing to explore its use in photodynamic therapy and as a drug delivery system.
Industry: It is used in the production of advanced materials, such as conductive coatings and memory devices.
Comparaison Avec Des Composés Similaires
Ruthenium(III)-DPM can be compared with other ruthenium-based compounds, such as:
NAMI-A: A ruthenium(III) complex with imidazole ligands, known for its anticancer properties.
KP1019: A ruthenium(III) complex with indazole ligands, also studied for its anticancer activity.
Uniqueness: this compound is unique due to its specific ligand structure, which imparts distinct chemical and biological properties. Its ability to form stable complexes and its versatility in various reactions make it a valuable compound in research and industrial applications .
Propriétés
Numéro CAS |
38625-54-6 |
|---|---|
Formule moléculaire |
C33H60O6Ru |
Poids moléculaire |
653.9 g/mol |
Nom IUPAC |
5-hydroxy-2,2,6,6-tetramethylhept-4-en-3-one;ruthenium |
InChI |
InChI=1S/3C11H20O2.Ru/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7,12H,1-6H3; |
Clé InChI |
TZPFVUZFVRIDGB-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].CC(C)(C)C(=CC(=O)C(C)(C)C)[O-].[Ru+3] |
SMILES isomérique |
CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.CC(/C(=C\C(=O)C(C)(C)C)/O)(C)C.[Ru] |
SMILES canonique |
CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.CC(C)(C)C(=CC(=O)C(C)(C)C)O.[Ru] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-(2-Fluoro-4-nitrophenyl)-4-[(4-methylphenyl)sulfonyl]piperazine](/img/structure/B3133289.png)
![ethyl 1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate](/img/structure/B3133298.png)






